4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol

Catalog No.
S3333610
CAS No.
1027601-45-1
M.F
C13H11FO
M. Wt
202.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol

CAS Number

1027601-45-1

Product Name

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol

IUPAC Name

3-(4-fluoro-3-methylphenyl)phenol

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

InChI

InChI=1S/C13H11FO/c1-9-7-11(5-6-13(9)14)10-3-2-4-12(15)8-10/h2-8,15H,1H3

InChI Key

LGYWMJIEVSVRRJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)F

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)F

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol is an organofluorine compound characterized by its biphenyl structure, which features a hydroxyl group and a fluorine atom. Its molecular formula is C13H11FOC_{13}H_{11}FO with a molecular weight of approximately 202.22 g/mol. The presence of the fluorine atom and the hydroxyl group contributes to its unique chemical properties, making it of interest in various fields, particularly medicinal chemistry and materials science.

There's no documented information on a specific mechanism of action for 3-(4-Fluoro-3-methylphenyl)phenol.

  • Toxicity: Fluorinated aromatic compounds can have varying degrees of toxicity. 4-Fluoro-3-methylphenol, a potential starting material, is classified as harmful if swallowed or inhaled [].
  • Flammability: Aromatic compounds are generally flammable.
  • Reactivity: The compound might react with strong acids or bases.
Typical of phenolic compounds, including:

  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, where the fluorine atom may influence the reactivity and orientation of incoming substituents.
  • Reduction Reactions: The hydroxyl group may be reduced to form an alkane or further functionalized to create other derivatives.

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties.

Research indicates that 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol exhibits notable biological activity, particularly in pharmacological contexts. Preliminary studies suggest:

  • Antimicrobial Properties: The compound may possess antimicrobial activity against certain bacterial strains.
  • Potential Anticancer Activity: Its structural features may allow it to interact with biological targets involved in cancer pathways.
  • Influence on Biological Macromolecules: Interaction studies indicate that it may affect proteins and enzymes, influencing their function and stability.

Further research is necessary to elucidate its full biological profile and potential therapeutic applications.

Several synthesis methods for 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol have been documented:

  • Fluorination of Biphenyl Derivatives: Starting from biphenyl or substituted biphenyl compounds, fluorination can be achieved using fluorinating agents under controlled conditions.
  • Hydroxylation Reactions: The introduction of the hydroxyl group can be performed via various methods such as hydrolysis of corresponding halides or through oxidation processes.
  • Methylation: Methyl groups can be introduced using methylating agents like methyl iodide in the presence of bases.

These methods allow for the tailored synthesis of the compound while maintaining control over purity and yield.

4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol has several applications due to its unique properties:

  • Medicinal Chemistry: It is explored for use in drug development targeting specific biological pathways.
  • Materials Science: Its fluorinated nature lends itself to applications in developing advanced materials with desirable electronic or optical properties.
  • Chemical Research: It serves as a useful intermediate in synthesizing other complex organic molecules.

Interaction studies are crucial for understanding how 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol behaves within biological systems. Preliminary findings suggest that:

  • It interacts with various biological macromolecules, which could influence its pharmacokinetics and pharmacodynamics.
  • Understanding these interactions will aid in predicting efficacy and safety profiles for potential therapeutic uses.

Further detailed studies are needed to map out these interactions comprehensively.

Several compounds share structural similarities with 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol. Here are notable examples:

Compound NameMolecular FormulaKey Features
4-Fluoro-[1,1'-biphenyl]-3-olC12H10FC_{12}H_{10}FLacks methyl group; simpler structure
4-Trifluoromethyl-5-methylphenolC9H8F3OC_{9}H_{8}F_3OContains trifluoromethyl; lacks biphenyl structure
2-Fluoro-4-methylphenolC7H7FC_{7}H_{7}FSimple phenolic structure; lacks biphenyl framework
4-Chloro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]C14H10ClF3C_{14}H_{10}ClF_3Chlorine instead of fluorine; similar biphenyl framework

The uniqueness of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol lies in its combination of multiple functional groups (fluorinated and hydroxyl) on a biphenyl backbone, which may enhance its biological activity compared to other similar compounds. This distinct structural configuration potentially offers advantages in drug development and material applications.

XLogP3

3.7

Wikipedia

MolPort-015-145-470

Dates

Modify: 2023-08-19

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